molecular formula C23H18BrClN2O3S B2966785 N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893287-74-6

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2966785
CAS No.: 893287-74-6
M. Wt: 517.82
InChI Key: UKDBLFNFXWUUOP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-derived acetamide featuring a 4-bromophenyl group at the acetamide nitrogen and a 2-chlorophenyl-substituted methanesulfonyl group at the indole’s 3-position.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBLFNFXWUUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and a suitable acyl chloride.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and chlorophenyl positions, using nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The target compound’s 2-chlorophenylmethanesulfonyl group contrasts with 3-chlorophenylmethanesulfonyl in E690-0334 . Compounds with 4-bromophenylsulfonyl (e.g., 40) exhibit higher lipophilicity due to bromine’s hydrophobic nature, which may enhance membrane permeability.

Acetamide Substituents :

  • The 4-bromophenyl group in the target compound is structurally similar to analogs in and . However, replacement with electron-withdrawing groups (e.g., 4-nitrophenyl in 10l ) may enhance electrophilicity, influencing reactivity and target interactions.

Indole Core Modifications :

  • Analogs with 5-methoxy and 2-methyl substitutions on the indole (e.g., 10l ) demonstrate improved synthetic yields (14%) compared to unsubstituted derivatives, suggesting that electron-donating groups stabilize intermediates.

Physicochemical Properties

Physical properties such as melting points (MP) and synthetic yields provide insights into stability and scalability:

Compound Yield (%) Melting Point (°C) Notes Reference
N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (Target) N/A N/A Data not provided in evidence -
N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40) 45 N/A Purified via HPLC; moderate yield
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) 6 175–176 Low yield due to steric bulk of naphthyl
N-(2-chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) N/A N/A Antioxidant (FRAP/DPPH assays)

Key Observations:

  • Synthetic Yields : Lower yields (6–17%) in suggest challenges in coupling bulky substituents (e.g., naphthyl). The target compound’s synthesis may face similar hurdles if large aromatic groups are involved.
  • Melting Points : Higher MPs (190–194°C) in nitro-substituted analogs (e.g., 10l ) indicate greater crystallinity, possibly due to strong intermolecular interactions (e.g., dipole-dipole).

Biological Activity

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromophenyl group, a chlorophenyl moiety, and an indole-based framework. This unique arrangement contributes to its biological reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have evaluated the in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest that these compounds can inhibit bacterial growth effectively, with some derivatives showing promising results comparable to established antibiotics .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound D1Staphylococcus aureus32 µg/mL
Compound D2Escherichia coli16 µg/mL
Compound D3Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human breast adenocarcinoma cell lines (MCF7) have demonstrated that certain derivatives exhibit significant cytotoxic effects. The Sulforhodamine B (SRB) assay results indicate that compounds derived from this structure can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound D65.0Induction of apoptosis
Compound D73.5Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that this compound can bind effectively to enzymes or receptors involved in critical cellular pathways, thereby altering their activity and leading to desired biological effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical or experimental settings:

  • Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated that certain compounds showed superior activity against multidrug-resistant bacterial strains, indicating their potential as new therapeutic agents .
  • Cancer Treatment : Another investigation focused on the anticancer properties of related compounds, revealing that modifications in the chemical structure significantly enhanced cytotoxicity against various cancer cell lines .

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